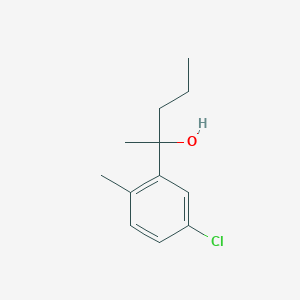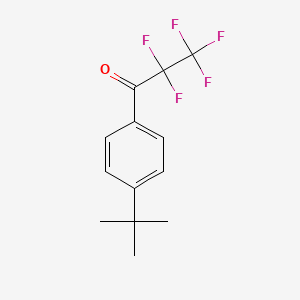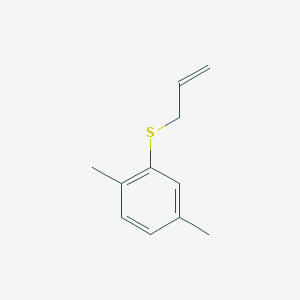
3,4-Dimethylphenyl ethyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylphenyl ethyl sulfide is an organic compound characterized by the presence of a sulfide group attached to a 3,4-dimethylphenyl ring and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenyl ethyl sulfide can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylphenyl magnesium bromide with ethyl sulfide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the coupling of 3,4-dimethylphenyl halides with ethyl sulfide. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
化学反応の分析
Types of Reactions: 3,4-Dimethylphenyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed:
Oxidation: 3,4-Dimethylphenyl ethyl sulfoxide, 3,4-dimethylphenyl ethyl sulfone.
Reduction: 3,4-Dimethylphenyl ethanethiol.
Substitution: 3,4-Dimethylphenyl ethyl nitro compound, 3,4-dimethylphenyl ethyl halide.
科学的研究の応用
3,4-Dimethylphenyl ethyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3,4-dimethylphenyl ethyl sulfide involves its interaction with specific molecular targets. The sulfide group can undergo oxidation to form reactive intermediates, which can interact with cellular components. The compound’s aromatic ring allows it to participate in π-π interactions with biological molecules, influencing its activity.
類似化合物との比較
3,4-Dimethylphenyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.
3,4-Dimethylphenyl propyl sulfide: Similar structure but with a propyl group instead of an ethyl group.
3,4-Dimethylphenyl butyl sulfide: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 3,4-Dimethylphenyl ethyl sulfide is unique due to its specific combination of a 3,4-dimethylphenyl ring and an ethyl sulfide group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in organic synthesis and industrial chemistry.
特性
IUPAC Name |
4-ethylsulfanyl-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNYHCFVHIZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7990470.png)







![1-Chloro-3-fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990535.png)

![1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990547.png)


